4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde
Description
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of thienopyrimidines.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-10-18-5-7-19(8-6-18)14-13-11-3-1-2-4-12(11)21-15(13)17-9-16-14/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSEHLADZXDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction is often employed to synthesize thienopyrimidine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The structural features contribute to its ability to interact with biological targets involved in cancer progression.
- Antimicrobial Properties : The thia-diazatricyclo structure has been linked to antimicrobial activity. Compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Material Science Applications
- Organic Electronics : The unique electronic properties of the compound allow it to be used in organic semiconductor applications. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
When compared to other thienopyrimidine derivatives, 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde exhibits unique chemical properties and biological activities. Similar compounds include:
- 4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine
- 4-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)methyl]benzoic acid
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and potential of the thienopyrimidine scaffold.
Biological Activity
The compound 4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde is an intriguing molecule within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound is characterized by a complex bicyclic structure that includes a piperazine moiety and a thia-diazatricyclo framework. Its molecular formula is with a molecular weight of approximately 270.34 g/mol.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Enzyme Inhibition : Many piperazine derivatives act as inhibitors of enzymes involved in neurotransmitter metabolism and other biochemical pathways.
- Antimicrobial Activity : The thiazole and diazine rings are known to enhance the antimicrobial properties of compounds by interacting with bacterial DNA or inhibiting bacterial enzymes.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Properties :
A study focusing on related compounds demonstrated that derivatives of the thia-diazatricyclo structure possess significant antibacterial activity against Gram-positive bacteria. The mechanism involves the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial replication . -
Analgesic Effects :
Research on piperazine derivatives has shown that they can act as selective inhibitors of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids such as anandamide. This effect has been linked to pain relief in various animal models . The compound's ability to modulate pain pathways suggests potential therapeutic applications in treating chronic pain conditions. -
Antitumor Activity :
Preliminary studies have indicated that similar compounds can induce apoptosis in certain cancer cell lines. The mechanism may involve the disruption of cell cycle regulation and activation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
